Methyl 4-[[2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoate
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Overview
Description
Methyl 4-[[2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoate is a complex organic compound that belongs to the class of phthalimide derivatives This compound is characterized by the presence of a nitrophenyl group, a dioxoisoindole moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoate typically involves a multi-step process. One common method starts with the reaction of 4-nitroaniline with phthalic anhydride to form 4-nitrophthalimide. This intermediate is then reacted with methyl 4-aminobenzoate under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethylformamide or dichloromethane and catalysts like triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 4-[[2-(4-aminophenyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 4-[[2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoic acid.
Scientific Research Applications
Methyl 4-[[2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: The compound’s unique structural properties make it a candidate for the development of organic semiconductors and nonlinear optical materials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme-substrate interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of Methyl 4-[[2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoate involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the enzyme’s normal function, leading to the inhibition of cancer cell growth. The compound’s nitrophenyl group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-amido]benzoic acid: This compound shares a similar core structure but differs in the presence of a carboxylic acid group instead of an ester group.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another compound with a similar indole-based structure but different functional groups.
Uniqueness
Methyl 4-[[2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoate is unique due to its combination of a nitrophenyl group and a dioxoisoindole moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-[[2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O7/c1-33-23(30)13-2-5-15(6-3-13)24-20(27)14-4-11-18-19(12-14)22(29)25(21(18)28)16-7-9-17(10-8-16)26(31)32/h2-12H,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEKJJCGXRXMBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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